3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
The compound "3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a synthetic organic compound belonging to the class of heterocyclic compounds, more specifically benzo[d]thiazol-2(3H)-ones. This compound is notable for its structural complexity and diverse chemical properties, making it of interest in various fields of research, including medicinal chemistry, material science, and chemical engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" typically involves multistep organic reactions, which can be summarized as follows:
Formation of the benzo[d]thiazole ring: : This is often achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the triazole moiety: : The 1,2,4-triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Addition of the cyclopentylthio and o-tolyl groups: : These substituents are usually introduced via nucleophilic substitution or electrophilic aromatic substitution reactions.
Final coupling: : The synthesized intermediate compounds are then coupled under optimized conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of such a complex molecule often involves:
Optimization of reaction conditions: : Ensuring high yield and purity while minimizing costs and environmental impact.
Use of catalysts: : To accelerate reaction rates and increase selectivity.
Scale-up procedures: : Adapting lab-scale reactions to larger scales, considering factors like heat transfer, mixing, and mass transfer.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can participate in various types of chemical reactions:
Oxidation: : May undergo oxidative cleavage or modification in the presence of strong oxidizing agents.
Reduction: : Can be reduced under appropriate conditions, potentially altering the triazole or thiazole rings.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Conditions involving hydrogenation (H2/Pd) or metal hydrides (LiAlH4).
Substitution: : Various halides and catalysts like AlCl3 for electrophilic aromatic substitution.
Major Products Formed
Depending on the reaction type, products may include modified versions of the original compound, with alterations in the substituents or ring structures.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex molecules due to its reactive functional groups.
Biology
Medicine
There is ongoing research into its potential therapeutic uses, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry
In material science, it could be used to develop new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve:
Binding to molecular targets: : Such as enzymes, receptors, or nucleic acids, altering their function.
Disruption of biochemical pathways: : By interfering with normal cellular processes.
Molecular Targets and Pathways
Its precise molecular targets and pathways are often identified through experimental studies, including binding assays and cellular analysis.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to similar compounds, such as other triazole or benzo[d]thiazole derivatives, "3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" stands out due to its unique substituent pattern, which imparts specific chemical and biological properties.
List of Similar Compounds
1,2,4-Triazole derivatives
Benzo[d]thiazole derivatives
Cyclopentylthio-substituted compounds
The distinctiveness of this compound lies in its combination of structural features, making it a versatile molecule for various applications.
Properties
IUPAC Name |
3-[[5-cyclopentylsulfanyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-15-8-2-5-11-17(15)26-20(23-24-21(26)28-16-9-3-4-10-16)14-25-18-12-6-7-13-19(18)29-22(25)27/h2,5-8,11-13,16H,3-4,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSTUHSHGMDUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC3CCCC3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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